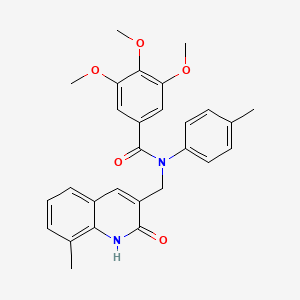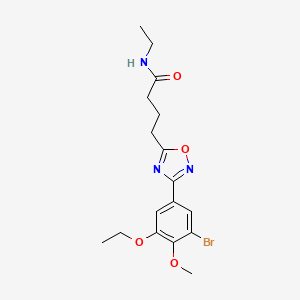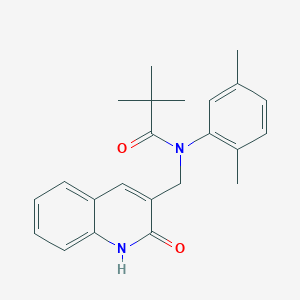
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DPAQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPAQ is a derivative of quinoline and has been synthesized using different methods. The compound has shown promising results in scientific research, especially in the fields of pharmacology and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms involved in the inhibition of tumor growth. In addition, this compound has been shown to inhibit angiogenesis, which is a process involved in the formation of new blood vessels that supply nutrients to tumors. In inflammation, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. However, this compound also has some limitations, such as its low potency and selectivity, which may limit its use as a drug candidate. In addition, this compound has poor pharmacokinetic properties, such as low bioavailability and rapid metabolism, which may limit its effectiveness in vivo.
Direcciones Futuras
For the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide include the design and synthesis of new compounds, the study of its mechanism of action, and the evaluation of its in vivo efficacy.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been synthesized using different methods. One of the most common methods is the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-aminomethylquinoline in the presence of pivalic acid. This method yields this compound as a white solid, which can be purified using column chromatography. Other methods involve the use of different reagents and conditions, such as the reaction of 2,5-dimethylphenyl isocyanate with 8-hydroxyquinoline in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been the subject of scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In medicinal chemistry, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties. In addition, this compound has been studied for its potential applications in materials science, such as the synthesis of metal-organic frameworks and luminescent materials.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-16(2)20(12-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-9-19(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRBAABOKXHFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)

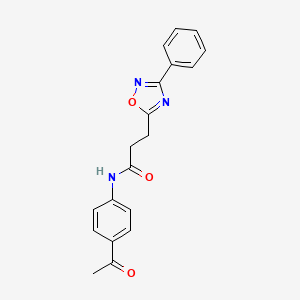

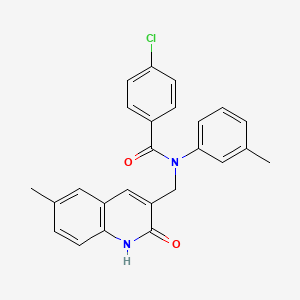
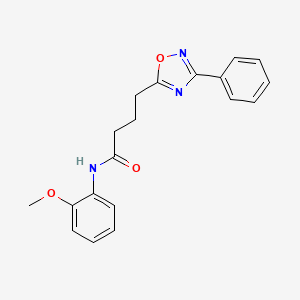

![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)

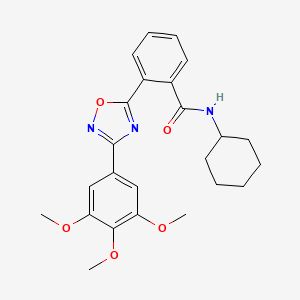
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7702800.png)

